molecular formula C8H9NO2 B166905 1,4-Dimethyl-2-nitrobenzene CAS No. 89-58-7

1,4-Dimethyl-2-nitrobenzene

Cat. No.: B166905
CAS No.: 89-58-7
M. Wt: 151.16 g/mol
InChI Key: BSFHJMGROOFSRA-UHFFFAOYSA-N
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Description

1,4-Dimethyl-2-nitrobenzene, also known as 2-nitro-p-xylene, is an aromatic compound with the molecular formula C₈H₉NO₂. It is a derivative of benzene, where two methyl groups and one nitro group are substituted at the 1,4 and 2 positions, respectively. This compound is commonly used in organic synthesis and serves as an intermediate in the production of various chemicals.

Preparation Methods

Synthetic Routes and Reaction Conditions

1,4-Dimethyl-2-nitrobenzene can be synthesized through the nitration of p-xylene. The nitration process involves the reaction of p-xylene with a mixture of concentrated nitric acid and sulfuric acid. The reaction is typically carried out at a controlled temperature to ensure the selective nitration at the 2-position. The reaction can be represented as follows:

C6H4(CH3)2+HNO3C6H3(CH3)2NO2+H2O\text{C}_6\text{H}_4(\text{CH}_3)_2 + \text{HNO}_3 \rightarrow \text{C}_6\text{H}_3(\text{CH}_3)_2\text{NO}_2 + \text{H}_2\text{O} C6​H4​(CH3​)2​+HNO3​→C6​H3​(CH3​)2​NO2​+H2​O

Industrial Production Methods

In an industrial setting, the nitration of p-xylene is performed in a continuous flow reactor to achieve high efficiency and yield. The reaction conditions, such as temperature, concentration of reagents, and reaction time, are optimized to maximize the production of this compound while minimizing the formation of by-products.

Chemical Reactions Analysis

Types of Reactions

1,4-Dimethyl-2-nitrobenzene undergoes various chemical reactions, including:

    Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a catalyst (e.g., palladium on carbon) or using chemical reducing agents like tin and hydrochloric acid.

    Electrophilic Aromatic Substitution: The compound can undergo further substitution reactions, such as halogenation, sulfonation, and alkylation, due to the presence of the electron-donating methyl groups and the electron-withdrawing nitro group.

Common Reagents and Conditions

    Reduction: Hydrogen gas with a palladium catalyst or tin and hydrochloric acid.

    Halogenation: Chlorine or bromine in the presence of a Lewis acid catalyst like iron(III) chloride.

    Sulfonation: Sulfuric acid or oleum.

    Alkylation: Alkyl halides in the presence of a Lewis acid catalyst like aluminum chloride.

Major Products Formed

    Reduction: 1,4-Dimethyl-2-aminobenzene.

    Halogenation: 1,4-Dimethyl-2-nitro-3-chlorobenzene or 1,4-Dimethyl-2-nitro-3-bromobenzene.

    Sulfonation: this compound-3-sulfonic acid.

    Alkylation: Various alkylated derivatives depending on the alkyl halide used.

Scientific Research Applications

1,4-Dimethyl-2-nitrobenzene has several applications in scientific research and industry:

    Organic Synthesis: It is used as an intermediate in the synthesis of pharmaceuticals, agrochemicals, and dyes.

    Material Science: The compound is used in the production of polymers and resins.

    Environmental Studies: It is studied for its environmental impact and degradation pathways.

    Analytical Chemistry: It is used as a reference standard in chromatographic analysis.

Mechanism of Action

The mechanism of action of 1,4-Dimethyl-2-nitrobenzene in chemical reactions involves the interaction of the nitro group with various reagents. In reduction reactions, the nitro group is reduced to an amino group through the transfer of electrons and protons. In electrophilic aromatic substitution reactions, the electron-donating methyl groups activate the aromatic ring towards electrophilic attack, while the nitro group directs the substitution to the meta position relative to itself.

Comparison with Similar Compounds

Similar Compounds

    1,4-Dimethylbenzene (p-Xylene): Lacks the nitro group and is less reactive in electrophilic aromatic substitution reactions.

    1,4-Dimethyl-3-nitrobenzene: Has the nitro group at the 3-position, leading to different reactivity and substitution patterns.

    1,3-Dimethyl-2-nitrobenzene: Has the nitro group at the 2-position and one methyl group at the 3-position, resulting in different chemical properties.

Uniqueness

1,4-Dimethyl-2-nitrobenzene is unique due to the specific positioning of the nitro and methyl groups, which influence its reactivity and the types of reactions it undergoes. The presence of both electron-donating and electron-withdrawing groups on the aromatic ring makes it a versatile intermediate in organic synthesis.

Properties

IUPAC Name

1,4-dimethyl-2-nitrobenzene
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InChI

InChI=1S/C8H9NO2/c1-6-3-4-7(2)8(5-6)9(10)11/h3-5H,1-2H3
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InChI Key

BSFHJMGROOFSRA-UHFFFAOYSA-N
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Canonical SMILES

CC1=CC(=C(C=C1)C)[N+](=O)[O-]
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Molecular Formula

C8H9NO2
Record name 1,4-DIMETHYL-2-NITROBENZENE
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DSSTOX Substance ID

DTXSID2025137
Record name 1,4-Dimethyl-2-nitrobenzene
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Molecular Weight

151.16 g/mol
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Physical Description

1,4-dimethyl-2-nitrobenzene is a clear pale yellow to amber liquid. (NTP, 1992)
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Boiling Point

464 to 466 °F at 760 mmHg (NTP, 1992)
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Flash Point

greater than 200 °F (NTP, 1992)
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Solubility

less than 1 mg/mL at 66 °F (NTP, 1992)
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Density

1.132 at 59 °F (NTP, 1992) - Denser than water; will sink
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CAS No.

89-58-7
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Synthesis routes and methods

Procedure details

A mixture of p-xylene (25 ml), and Fe3+ montmorillonite or Zn2+ montmorillonite (0.5 g) were taken in a 50 ml two-necked round-bottomed flask equipped with Dean-Stark apparatus. Fuming nitric acid (5 ml) was added dropwise into the reaction mixture. The reaction mixture was heated to reflux where upon the required amount of liberated water was collected in the Dean-Stark apparatus which usually takes 1.5 hr. Later on, the catalyst was filtered and the reaction mixture was concentrated to obtain the nitro p-xylene.
Quantity
25 mL
Type
reactant
Reaction Step One
[Compound]
Name
Fe3+ montmorillonite
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
[Compound]
Name
Zn2+ montmorillonite
Quantity
0.5 g
Type
reactant
Reaction Step One
Quantity
5 mL
Type
reactant
Reaction Step Two
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Three

Retrosynthesis Analysis

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Feasible Synthetic Routes

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